5-Aminothiophene-2-carboxamide
Description
Contextualization of Thiophene (B33073) Carboxamide Scaffolds in Synthetic and Mechanistic Chemistry
Thiophene carboxamide scaffolds are a class of heterocyclic compounds that feature prominently in medicinal chemistry and materials science. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the phenyl group, meaning it can often replace a benzene (B151609) ring in biologically active molecules without loss of activity. researchgate.net This property makes thiophene-based compounds, including thiophene carboxamides, highly valuable in drug design. researchgate.netnih.gov
The versatility of the thiophene carboxamide scaffold is demonstrated by its presence in a wide array of biologically active agents. These scaffolds form the core of molecules investigated for various therapeutic applications, including as PARP1 inhibitors for cancer treatment, agents to protect against aminoglycoside-induced hearing loss, and inhibitors of VEGFR-2 in anti-angiogenesis therapies. tandfonline.comnih.govarkat-usa.org The functional groups on the thiophene ring, such as the amino and carboxamide groups, provide key points for hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.govorganic-chemistry.org
From a synthetic standpoint, the construction of the substituted 2-aminothiophene core is most famously achieved through the Gewald reaction. semanticscholar.orgmedjchem.com This multicomponent reaction, first reported in the 1960s, typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. semanticscholar.orgresearchgate.net The Gewald reaction and its subsequent modifications have become a cornerstone for generating a diverse library of polysubstituted 2-aminothiophenes, providing a straightforward and efficient route to these valuable chemical intermediates. medjchem.comresearchgate.netnih.gov The reactivity of the amino and carboxamide (or its precursor, carboxylate/carbonitrile) groups allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. tubitak.gov.tr
Rationale for Dedicated Research on 5-Aminothiophene-2-carboxamide
Dedicated research into this compound is primarily driven by its role as a fundamental building block for the synthesis of more complex and functionally diverse molecules. The specific arrangement of the amino group at the 5-position and the carboxamide at the 2-position creates a unique electronic and steric profile that is instrumental in medicinal chemistry.
The primary rationale for its investigation includes:
A Versatile Synthetic Intermediate: The compound serves as a key precursor for a variety of derivatives. The amino group can be acylated or transformed into other functionalities, while the carboxamide offers another site for modification. tubitak.gov.tr This allows chemists to systematically alter the structure to optimize biological activity. For instance, studies on related 5-aminothiophene-2,4-dicarboxamide analogues, which target the Hepatitis B Virus (HBV) core protein, involved extensive modifications at the C-5 amino group to probe structure-activity relationships. tubitak.gov.tr
Scaffold for Biologically Active Molecules: The this compound core is a privileged scaffold found in compounds designed for specific biological targets. Research has shown that derivatives incorporating this moiety exhibit potent activities. For example, related ortho-amino thiophene carboxamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors for the treatment of hepatocellular carcinoma. arkat-usa.org The core structure provides the necessary geometry and interaction points to fit into the binding sites of these protein targets.
Foundation for New Chemotypes: Identifying novel core structures is crucial in drug discovery. The thiophene carboxamide scaffold, as exemplified by compounds like GK01172 (a PARP1 inhibitor), represents a new chemotype for certain biological targets, offering an alternative to existing inhibitor classes. nih.gov this compound provides a foundational structure for exploring such new chemical spaces.
Historical Development of Research Avenues Pertaining to this compound
The historical development of research related to this compound is intrinsically linked to the broader history of thiophene chemistry and the synthetic methods developed to access its derivatives.
A key milestone was the discovery and popularization of the Gewald reaction in the 1960s. medjchem.comresearchgate.net This reaction provided the first widely applicable and efficient one-pot synthesis for 2-aminothiophenes from simple acyclic precursors. semanticscholar.org The availability of this synthetic route opened the door for chemists to create a vast number of substituted 2-aminothiophenes, including those with carboxamide or related functional groups at the 3-position (which can be analogous to the 2-position depending on the starting materials). bohrium.com
Early research focused on the scope and mechanism of the Gewald reaction itself, establishing it as a robust method for creating the 2-aminothiophene core. medjchem.com Following the establishment of this synthetic methodology, research avenues began to branch out, exploring the utility of these compounds as synthetic intermediates. The 2-aminothiophene-3-carboxamides, structurally very similar to the title compound, were used to synthesize fused heterocyclic systems like thieno[2,3-d]pyrimidines. bohrium.com
In more recent decades, with the rise of high-throughput screening and rational drug design, the focus has shifted significantly towards the biological applications of these scaffolds. Research from the late 20th and early 21st centuries shows a surge in the synthesis of libraries of thiophene derivatives for screening against various diseases. tandfonline.comarkat-usa.orgtubitak.gov.tr This is where compounds like this compound and its close analogues became highly relevant, serving as the starting point or core structure for molecules designed as specific enzyme inhibitors or receptor modulators. nih.govarkat-usa.orgtubitak.gov.tr The development is no longer just about creating the molecule but about understanding how its specific structure can be tailored for a precise biological function, as seen in detailed SAR and mechanistic studies. tubitak.gov.tr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNOLKSAPBRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305730 | |
| Record name | 5-Amino-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763068-76-4 | |
| Record name | 5-Amino-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763068-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Aminothiophene 2 Carboxamide and Its Derivatives
Strategic Approaches to Thiophene (B33073) Core Functionalization Leading to 5-Aminothiophene-2-carboxamide
The functionalization of the thiophene core is a critical aspect of the synthesis of this compound. Various strategies, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling reactions, have been employed to introduce the necessary amino and carboxamide groups at the desired positions.
Electrophilic Aromatic Substitution Strategies at Thiophene Ring Positions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings like thiophene. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 (α) position. pearson.com When the C2 position is occupied, substitution typically proceeds at the C5 position. For the synthesis of this compound, electrophilic substitution can be strategically employed to introduce precursor functionalities.
For instance, nitration of a 2-substituted thiophene can introduce a nitro group at the 5-position, which can subsequently be reduced to the desired amino group. The high reactivity of the thiophene ring often necessitates milder reaction conditions to avoid polysubstitution or degradation of the ring. pearson.comresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to predict the most preferred site for electrophilic attack on the thiophene ring, confirming the kinetic and thermodynamic preference for the α-carbon. researchgate.net
Directing groups already present on the thiophene ring play a crucial role in governing the regioselectivity of electrophilic substitution. An activating group at C2 would further enhance the reactivity at C5. Conversely, a deactivating group at C2 would direct the incoming electrophile to the C4 or C5 position, depending on its electronic nature.
Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on the thiophene ring provides a powerful alternative for introducing the amino group. This reaction is particularly effective when the thiophene ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. A common strategy involves the displacement of a leaving group, such as a halogen, from the 5-position of a 2-substituted thiophene derivative by an amine nucleophile.
A notable example is the synthesis of N,N-disubstituted 5-aminothiophene-2-carboxaldehydes through the nucleophilic aromatic substitution of 5-bromothiophene-2-carboxaldehyde in water. researchgate.net This method offers a high-yielding, one-step process for introducing various N,N-dialkyl and N,N-alkylarylamino groups at the 5-position. researchgate.net The presence of an electron-withdrawing group, such as a carboxaldehyde or carboxamide at the 2-position, is crucial for the activation of the C5 position towards nucleophilic attack.
| Reactant | Nucleophile | Solvent | Conditions | Product | Yield (%) |
| 5-bromothiophene-2-carboxaldehyde | Secondary Amines | Water | Reflux | N,N-disubstituted 5-aminothiophene-2-carboxaldehydes | 66-96 |
| 5-bromothiophene-2-carboxaldehyde | Primary Amines | Water | Reflux | Imine derivative | 78 |
| This table summarizes the synthesis of N,N-disubstituted 5-aminothiophene-2-carboxaldehydes via nucleophilic aromatic substitution. Data sourced from Synlett. researchgate.net |
Directed Metalation and Cross-Coupling Methodologies
Directed ortho-metalation (DoM) has emerged as a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. nih.gov This strategy utilizes a directed metalation group (DMG) to direct a strong base to deprotonate the adjacent ortho-position, creating a carbanion that can then react with various electrophiles. In the context of thiophene chemistry, a suitable DMG at the 2-position can direct metalation to the 3-position, or a DMG at the 3-position can direct to the 2- or 4-position. While less common for direct C5-amination, DoM can be a key step in introducing other functionalities that can be later converted to an amino group.
Following metalation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient route for the formation of the C-N bond. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, a 5-halothiophene-2-carboxamide derivative could be coupled with an ammonia (B1221849) equivalent or a protected amine to introduce the 5-amino group. The efficiency of these cross-coupling reactions can be influenced by the choice of solvent, ligand, and additives. researchgate.net
Synthetic Routes to the Carboxamide Moiety at Position 2
Amidation Reactions from Precursors (e.g., esters, acyl chlorides)
A common and straightforward approach to forming the carboxamide moiety is through the amidation of a pre-existing carboxylic acid or its derivatives at the 2-position of the thiophene ring. dntb.gov.ua For example, 5-aminothiophene-2-carboxylic acid can be activated and then reacted with ammonia or an appropriate amine to yield the desired carboxamide.
Alternatively, the corresponding acyl chloride or ester can be used as a precursor. The conversion of a methyl ester, such as methyl 5-aminothiophene-2-carboxylate, to the carboxamide is a standard amidation reaction achieved by treatment with ammonia. chemscene.com This method allows for the introduction of various substituents on the carboxamide nitrogen by using different amines.
The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. tubitak.gov.tr This reaction can be adapted to produce 2-aminothiophene-3-carboxamides, and further functionalization can lead to the desired 5-amino-2-carboxamide scaffold. tubitak.gov.tr
| Precursor | Reagent | Conditions | Product |
| 5-Aminothiophene-2-carboxylic acid | Activating agent, Amine | Varies | This compound |
| Methyl 5-aminothiophene-2-carboxylate | Ammonia | Varies | This compound |
| 5-Aminothiophene-2-acyl chloride | Amine | Varies | N-substituted this compound |
| This table outlines common amidation reactions for the synthesis of the carboxamide moiety at the 2-position of the thiophene ring. |
Directed Ortho-Metalation and Carboxylation Approaches
Directed ortho-metalation (DoM) can also be utilized to directly introduce the carboxamide functionality. By selecting an appropriate directing group at the 3-position of the thiophene ring, metalation can be directed to the 2-position. The resulting organometallic intermediate can then be quenched with carbon dioxide to form a carboxylic acid, which can subsequently be converted to the carboxamide.
Alternatively, reaction of the lithiated intermediate with an isocyanate (R-N=C=O) can directly afford the corresponding N-substituted carboxamide. This approach offers a highly regioselective and efficient one-pot method for the synthesis of 2-carboxamides. The choice of the directing group is critical for the success of this strategy, with groups like amides, sulfonamides, and carbamates being effective DMGs. nih.govresearchgate.net
Introduction and Functionalization of the Amino Group at Position 5
The introduction of an amino group at the C5 position of the thiophene-2-carboxamide core is a critical step that opens avenues for extensive derivatization and the development of new chemical entities. Several methodologies have been established to achieve this transformation, ranging from classical indirect methods to modern catalytic cross-coupling reactions.
A well-established and reliable method for introducing an amino group onto an aromatic ring is through a two-step nitration and subsequent reduction sequence. This indirect approach is particularly effective for thiophene rings, which are reactive towards electrophilic substitution.
The process begins with the electrophilic nitration of a thiophene-2-carboxamide precursor. Due to the electron-withdrawing nature of the carboxamide group at the C2 position, the thiophene ring is deactivated, yet the substitution is strongly directed to the C5 position, yielding 5-nitrothiophene-2-carboxamide. The nitration of thiophene derivatives requires careful control of reaction conditions to prevent oxidation or polysubstitution. studysmarter.co.ukstackexchange.com Milder nitrating agents, such as nitric acid in acetic anhydride, are often employed. orgsyn.org
Once the nitro group is installed, it is reduced to the primary amine. This reduction is a standard transformation in organic synthesis, and a variety of reagents can be employed, chosen based on factors like functional group tolerance and reaction conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)).
Table 1: Selected Reagents for the Reduction of 5-Nitrothiophene-2-carboxamide
| Reagent/System | Solvent(s) | Conditions | Comments |
|---|---|---|---|
| H₂, Pd/C | Ethanol, Methanol | Room Temperature, 1-4 atm H₂ | High efficiency, clean reaction, but requires specialized hydrogenation equipment. |
| Sn, HCl (conc.) | Ethanol | Reflux | A classic and effective method, though workup can be cumbersome. |
| Fe, HCl/NH₄Cl | Ethanol/Water | Reflux | Milder than Sn/HCl, often preferred for its lower cost and environmental impact. |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room Temperature to Reflux | Useful for substrates sensitive to strongly acidic conditions. |
This table presents common laboratory methods for the reduction of nitroarenes, which are applicable to the synthesis of this compound from its nitro precursor.
Direct C-H amination, where a C-H bond is converted directly to a C-N bond, represents the most atom-economical approach. However, the direct amination of electron-rich heterocycles like thiophene at a specific position is challenging. Most established methods for synthesizing aminothiophenes, such as the Gewald reaction, construct the ring with the amino group already incorporated rather than adding it to a pre-formed thiophene. tubitak.gov.tr
Research into transition-metal-catalyzed C-H amination of heterocycles is an active field, but methodologies specifically for the regioselective C5 amination of thiophene-2-carboxamide are not yet widely established. The challenges include controlling the regioselectivity, as the thiophene ring has multiple reactive sites, and preventing side reactions.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and highly efficient method for forming C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing N-substituted derivatives of this compound. acsgcipr.org
The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of this compound derivatives, the strategy starts with a 5-halo-thiophene-2-carboxamide (e.g., 5-bromothiophene-2-carboxamide), which can be prepared from 5-bromothiophene-2-carboxylic acid. mdpi.com This halogenated intermediate is then coupled with a wide variety of primary or secondary amines. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective. rug.nl
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH/H₂O |
| [(CyPF-tBu)PdCl₂] | (pre-formed catalyst) | NaOt-Bu | Toluene |
This table illustrates common catalyst/ligand/base combinations used in Buchwald-Hartwig amination reactions, which can be adapted for the synthesis of this compound derivatives from the corresponding 5-halo precursor. rug.nlorganic-chemistry.org
Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues
Controlling the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is fundamental in the synthesis of complex molecules derived from this compound.
Regioselectivity: In the context of this scaffold, regioselectivity is primarily concerned with substitutions on the thiophene ring. During electrophilic substitution reactions, such as the nitration discussed previously, the existing substituent directs the incoming group. A C2-carboxamide group on a thiophene ring is a deactivating but meta-directing group in the context of benzene-like aromaticity. However, for five-membered heterocycles, the directing effects are different, and substitution occurs preferentially at the C5 position, which is the position furthest from the deactivating group and is electronically favored. studysmarter.co.ukimperial.ac.uk This inherent electronic preference allows for the highly regioselective synthesis of 5-substituted-2-carboxamide derivatives. In coupling reactions like the Buchwald-Hartwig amination, regioselectivity is predetermined by the position of the halogen on the starting material, providing unambiguous control. acs.org
Stereoselectivity: Stereoselectivity becomes a critical consideration when introducing chiral centers into the molecule. While the core this compound is achiral, its derivatives can be chiral. For instance, if the amino group at C5 is functionalized with a chiral side chain, or if the carboxamide nitrogen is part of a chiral amine, stereoisomers can result. The synthesis of a single stereoisomer would typically be achieved by using enantiomerically pure starting materials or by employing asymmetric synthesis methodologies, such as using chiral catalysts or auxiliaries during the key bond-forming steps.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including aminothiophenes. nih.gov
Two major tenets of green chemistry are the reduction or elimination of volatile organic solvents and the use of environmentally benign solvents like water.
Solvent-Free Approaches: Performing reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes lead to faster reaction times and higher yields. nih.gov Techniques such as mechanochemistry, where mechanical force (e.g., in a ball mill) is used to initiate reactions, have been successfully applied to the synthesis of 2-aminothiophenes. nih.govsciforum.net Another approach is microwave-assisted organic synthesis (MAOS) under solvent-free conditions, often using a solid support like alumina, which can dramatically reduce reaction times. derpharmachemica.comresearchgate.net These methods can be adapted for various steps in the synthesis of this compound derivatives, such as in coupling or condensation reactions. nih.gov
Aqueous Medium Approaches: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reagents have poor water solubility, the use of surfactants, co-solvents, or specialized catalysts can facilitate reactions in aqueous media. Several multicomponent reactions for the synthesis of 2-aminothiophenes have been successfully performed in water, sometimes enhanced by ultrasound activation. nih.gov These methods often lead to simpler workup procedures, as the desired product may precipitate from the reaction medium. nih.gov The development of water-soluble ligands and catalysts is also expanding the scope of reactions like the Buchwald-Hartwig amination to be performed in aqueous systems. rug.nl
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Aminothiophene Synthesis
| Feature | Conventional Approach | Green Approach |
|---|---|---|
| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, or Solvent-Free |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication, Mechanical grinding |
| Catalyst | Homogeneous catalysts, often in higher loadings | Heterogeneous/recyclable catalysts, lower loadings, or catalyst-free |
| Workup | Liquid-liquid extraction, column chromatography | Filtration of precipitated product, use of recyclable catalysts |
| Waste Generation | High (due to solvent use and purification) | Minimized |
This table provides a general comparison highlighting the advantages of applying green chemistry principles to the synthesis of aminothiophene derivatives.
Catalyst Development for Sustainable Synthesis (e.g., using recyclable catalysts)
The development of sustainable synthetic methodologies for this compound and its derivatives is increasingly focused on green chemistry principles, particularly the use of recyclable catalysts to minimize environmental impact. nih.gov Research has demonstrated the efficacy of various heterogeneous catalysts that can be easily separated from the reaction mixture and reused, offering both economic and environmental advantages. nih.gov
Several types of recyclable catalysts have been successfully employed in the synthesis of 2-aminothiophenes, often through the Gewald reaction. For instance, an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been utilized as a catalyst, which can be reused at least ten times without significant loss of activity. nih.gov Similarly, nanocomposites such as MgO-CeO₂, have proven effective as catalysts in the synthesis of 2-aminothiophenes, yielding good product percentages. nih.gov Another example is the use of recyclable ZnFe₂O₄ nanoparticles, which have been shown to be an efficient catalyst for this type of synthesis. nih.gov Metal-catalyzed approaches using elements like copper, indium, and rhodium have also been explored to enhance regioselectivity and accommodate a broad range of functional groups in the synthesis of thiophene derivatives. nih.gov In a move towards even greener chemistry, metal-free synthetic methodologies have been developed, which further reduce the risk of metal toxicity and advance environmentally benign processes. nih.gov
The following table summarizes various recyclable catalysts used in the synthesis of 2-aminothiophene derivatives:
Table 1: Recyclable Catalysts for the Synthesis of 2-Aminothiophene Derivatives| Catalyst | Substrate(s) | Key Advantages |
|---|---|---|
| N-methylpiperazine-functionalized polyacrylonitrile fiber | 2,5-Dihydroxy-1,4-dithiane, various nitriles | Reusable for at least ten cycles nih.gov |
| MgO-CeO₂ nanocomposite | Ketones, cyanoacetamide, elemental sulfur | High product yields, catalyst recyclability nih.gov |
| ZnFe₂O₄ nanoparticles | Not specified | Efficient and recyclable catalyst nih.gov |
| Copper(I) | Haloalkynes, sodium sulfide | Provides a regioselective synthesis pathway nih.gov |
| Polyether amine | Thiophenols | Recyclable, eco-friendly, and non-corrosive mdpi.com |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a significant enhancement for the production of this compound and its derivatives. derpharmachemica.com This technique often leads to dramatically reduced reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. The application of microwave irradiation can be particularly effective when combined with solvent-free conditions, representing a highly efficient and environmentally friendly approach to synthesizing these heterocyclic compounds.
In one specific example, the microwave-assisted transformation of ethylcyanoacetate, cyclohexanone, and anisidines with sulfur successfully produced 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo (b) thiophenes. derpharmachemica.com While the complete synthesis was not fully achieved under microwave conditions in this instance, the initial step was successfully performed, reducing the process time from several hours to mere minutes. derpharmachemica.com This demonstrates the potential of microwave assistance to significantly accelerate key steps in the synthesis of complex thiophene derivatives. derpharmachemica.com The reaction of ketones, cyanoacetamides, and sulfur in the presence of a catalytic amount of morpholine (B109124) under solvent-free microwave irradiation is another example that provides 2-amino-thiophene-3-carboxylic derivatives in high yields.
The table below compares conventional and microwave-assisted synthesis for a specific 2-aminothiophene derivative:
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis| Synthesis Parameter | Conventional Method | Microwave-Assisted Organic Synthesis (MAOS) |
|---|---|---|
| Reaction Time | 8-10 hours | 8-10 minutes (for the initial step) derpharmachemica.com |
| Energy Consumption | High | Low |
| Solvent Requirement | Often requires organic solvents | Can be performed under solvent-free conditions |
| Yield | Variable | Generally high |
| Environmental Impact | Higher due to solvent use and energy consumption | Lower due to reduced time, energy, and solvent use |
Multicomponent Reaction Protocols (e.g., Gewald reaction variants)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as this compound, in a single step from three or more starting materials. nih.gov The Gewald reaction is a classic and widely utilized MCR for the synthesis of polysubstituted 2-aminothiophenes. derpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com
Numerous variants of the Gewald reaction have been developed to improve yields, expand the substrate scope, and enhance the environmental friendliness of the synthesis. These variants often involve the use of alternative bases, solvents, and reaction conditions. For example, green chemistry approaches have led to the successful implementation of the Gewald reaction in aqueous media, which avoids the use of volatile organic solvents. researchgate.net Furthermore, solvent-free Gewald reactions have been developed, often facilitated by techniques such as high-speed vibration milling or simply stirring the reactants at room temperature with a catalytic amount of an amine base like morpholine. These solvent-free methods significantly reduce waste and the environmental impact of the synthesis. The versatility of the Gewald reaction allows for the creation of a diverse library of 2-aminothiophene derivatives by varying the ketone/aldehyde and α-cyanoester starting materials. derpharmachemica.com
The following table details several variants of the Gewald multicomponent reaction for the synthesis of 2-aminothiophene derivatives:
Table 3: Gewald Reaction Variants for 2-Aminothiophene Synthesis| Carbonyl Compound | Activated Nitrile | Sulfur Source | Base/Catalyst | Solvent/Condition |
|---|---|---|---|---|
| Ketone/Aldehyde | α-cyanoester | Elemental Sulfur | Base (e.g., diethylamine) derpharmachemica.com | Ethanol derpharmachemica.com |
| Cyclohexanone | Ethylcyanoacetate | Elemental Sulfur | Diethylamine derpharmachemica.com | Ethanol derpharmachemica.com |
| Ketones | Cyanoacetamides | Elemental Sulfur | Morpholine | Solvent-free, microwave irradiation |
| Ketones | Malononitrile | Sodium polysulfides | Catalyst-free | Water, ultrasound activation researchgate.net |
Mechanistic Investigations into Reactions Involving 5 Aminothiophene 2 Carboxamide
Reaction Mechanisms of Amination at Thiophene (B33073) C-5
The introduction of an amino group at the C-5 position of a thiophene ring, particularly one already bearing a carboxamide group at C-2, is a synthetically challenging transformation that often proceeds through multi-step reaction sequences. One of the most prominent methods for the synthesis of 2-aminothiophenes is the Gewald reaction. nih.govchemrxiv.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. nih.govchemrxiv.org
The mechanism of the Gewald reaction is thought to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. chemrxiv.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring. For the synthesis of 5-aminothiophene-2-carboxamide, a starting material that can provide the C-5 amino group post-cyclization would be required.
Direct amination at the C-5 position of a pre-formed thiophene-2-carboxamide ring is less common and would likely proceed through mechanisms such as nucleophilic aromatic substitution (SNAr). However, this would necessitate the presence of a good leaving group at the C-5 position and strong activation by the carboxamide group.
Electrochemical studies on N-alkyl-3-aminothiophenes have proposed a polymerization mechanism that involves the initial oxidation of the nitrogen atom, leading to the formation of thiophene-based radicals through resonance. acs.org Computational studies support this, showing that the radical cation has significant spin density at the 2-position of the thiophene ring, facilitating α-α coupling. acs.org While this pertains to polymerization, it highlights the electronic interplay between the amino group and the thiophene ring.
Table 1: Key Steps in the Gewald Reaction for 2-Aminothiophene Synthesis
| Step | Description | Intermediates |
| 1 | Knoevenagel Condensation | α,β-unsaturated nitrile |
| 2 | Michael Addition of Sulfur | Thiolate intermediate |
| 3 | Intramolecular Cyclization | Dihydrothiophene derivative |
| 4 | Tautomerization/Oxidation | 2-Aminothiophene |
Pathways of Carboxamide Formation and Interconversion
The carboxamide group at the C-2 position of this compound is typically introduced during the synthesis of the thiophene ring itself, for instance, by using cyanoacetamide in the Gewald reaction. Alternatively, it can be formed from a precursor carboxylic acid or its derivative, such as an ester or acyl chloride, at the C-2 position.
The conversion of a thiophene-2-carboxylic acid to a carboxamide is a standard amidation reaction. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with ammonia (B1221849) or a primary/secondary amine. beilstein-journals.org Direct coupling of the carboxylic acid with an amine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is also a common and milder method. nih.gov
Interconversion between different carboxamides (e.g., primary to secondary or tertiary) can be achieved through hydrolysis of the primary carboxamide to the carboxylic acid, followed by reaction with the desired amine. Direct N-alkylation or N-acylation of the primary carboxamide is also possible, though it can sometimes lead to mixtures of products.
Studies on N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide have shown that these molecules can modulate the aggregation of Aβ42 peptides, indicating the importance of the carboxamide linkage in biological interactions. researchgate.net
Reactivity of the Amino Group: Diazotization and Condensation Reactions
The amino group at the C-5 position of this compound is a versatile functional handle for further molecular modifications. It behaves as a typical aromatic amine and can undergo a variety of reactions.
Diazotization: The primary amino group can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, HBr) at low temperatures. mdpi.com These thiophene-diazonium salts are valuable synthetic intermediates. mdpi.com They can undergo various transformations, including:
Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br, I), cyano (CN), or hydroxyl (OH) groups. mdpi.com
Meerwein arylation: Reaction with activated alkenes to form C-C bonds. mdpi.com
Azo coupling: Reaction with activated aromatic compounds to form azo dyes.
For instance, 2-(methoxycarbonyl)thiophen-3-yldiazonium salts, prepared from methyl-3-aminothiophene-2-carboxylate, have been used in halothienylation reactions with α,β-unsaturated compounds. mdpi.com
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). mdpi.com These reactions are often catalyzed by acids. The resulting imines can be further reduced to secondary amines through reductive amination. libretexts.orgwikipedia.org
Condensation with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the thiophene core. For example, reaction with β-dicarbonyl compounds or their equivalents can be used to construct fused pyridine (B92270) or pyrimidine (B1678525) rings. tubitak.gov.tr Chalcone derivatives have been synthesized by coupling N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide with various substituted aromatic aldehydes. researchgate.net
Reactivity of the Carboxamide Group: Hydrolysis and Derivatization
The carboxamide group at the C-2 position also offers opportunities for chemical modification, although it is generally less reactive than the amino group.
Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heating. This reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion acts as the nucleophile. The resulting 5-aminothiophene-2-carboxylic acid can then be used in other synthetic transformations. mdpi.com
Derivatization: The hydrogen atoms on the nitrogen of a primary or secondary carboxamide can be substituted. For example, N-alkylation or N-acylation can be achieved, although these reactions may require strong bases to deprotonate the amide nitrogen first.
The carbonyl group of the carboxamide can be reduced to a methylene group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the this compound to (5-amino-thiophen-2-yl)methanamine. Dehydration of the primary carboxamide group can yield a nitrile (-CN) group, typically using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
Heterocyclic Ring Opening and Rearrangement Mechanisms
The thiophene ring is generally stable due to its aromatic character. However, under certain conditions, ring-opening reactions can occur. For instance, the reaction of 3,4-dinitrothiophene with secondary amines has been shown to result in a ring-opening reaction. rsc.org While this specific example does not involve this compound, it demonstrates that highly activated thiophenes can undergo ring cleavage.
Acid-catalyzed recyclization of the furan (B31954) ring in 2-R-amino-3-furfurylthiophenes has been used to produce thieno[2,3-b]pyrrole derivatives. osi.lv This involves the opening of the furan ring followed by recyclization involving the amino group of the thiophene.
Rearrangements involving the substituents on the thiophene ring are also possible. For example, Smiles rearrangements could potentially occur if a suitable nucleophile and leaving group are present in the side chains attached to the thiophene ring. However, specific examples involving this compound are not readily found in the literature.
Role of Substituents in Modulating Reaction Pathways
The reactivity and the course of reactions involving this compound are significantly influenced by the electronic properties of the amino and carboxamide groups, as well as any other substituents on the thiophene ring.
The amino group at C-5 is a strong electron-donating group (+M effect), which activates the thiophene ring towards electrophilic substitution, primarily at the C-4 position. It also increases the nucleophilicity of the ring sulfur atom.
The carboxamide group at C-2 is an electron-withdrawing group (-M and -I effects), which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. The presence of both an activating and a deactivating group on the same ring leads to complex reactivity patterns.
For example, in electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the C-4 position, which is activated by the C-5 amino group. Nucleophilic aromatic substitution would be favored if a leaving group is present at the C-3 or C-5 position, activated by the C-2 carboxamide group.
Structure-activity relationship (SAR) studies on thiophene-2-carboxamide derivatives have shown that the nature and position of substituents are crucial for biological activity. nih.gov For instance, replacing the carboxamide group at the 3-position with an acid or ester resulted in a significant loss of JNK1 inhibitory activity. nih.gov In another study, it was found that replacing a carbonitrile group at C-3 with a carboxamide was generally not favorable for anti-Leishmania activity. mdpi.com The presence and size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions were also found to be important for modulating activity. mdpi.com
Table 2: Influence of Substituents on the Reactivity of the Thiophene Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Amino (-NH₂) | C-5 | +M, -I (strongly activating) | Directs electrophiles to C-4; increases ring nucleophilicity. |
| Carboxamide (-CONH₂) | C-2 | -M, -I (deactivating) | Deactivates the ring towards electrophiles; activates towards nucleophiles. |
Theoretical and Computational Chemistry Studies of 5 Aminothiophene 2 Carboxamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-Aminothiophene-2-carboxamide, offering predictions of its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful tool for studying the electronic properties of thiophene (B33073) derivatives. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity and electronic transitions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEH-L), is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. For a series of related 3-amino thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap ranges from 3.11 to 3.83 eV. nih.gov In these derivatives, the HOMO orbitals were found to be distributed over the π-orbitals of the thienyl, phenyl, and amide groups. nih.gov Conversely, the LUMO was localized primarily on the 2-carboxamide (B11827560) phenyl thiophene substituent. nih.gov
In a study of analogous compounds, the EHOMO values ranged from -5.58 to -5.91 eV, while ELUMO values were between -1.99 to -2.73 eV. nih.gov For a similar molecule, methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV. mdpi.com In this analog, the amino group contributed significantly to the HOMO, while the carboxyl group was a major contributor to the LUMO. mdpi.com
DFT calculations also provide insights into the electron density distribution through Molecular Electrostatic Potential (MEP) maps. These maps are valuable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net
Table 1: Frontier Molecular Orbital Energies for Thiophene-2-Carboxamide Derivatives
| Parameter | Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -5.58 to -5.91 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.99 to -2.73 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| ΔEH-L (Energy Gap) | 3.11 to 3.83 | Indicates chemical reactivity and kinetic stability. nih.gov |
Ab initio methods, such as Hartree-Fock (HF), are used to calculate the ground state properties of molecules from first principles, without reliance on empirical parameters. These calculations are employed to optimize the molecular geometry, determining key parameters like bond lengths, bond angles, and dihedral angles. nih.gov
For thiophene and its oligomers, it has been shown that HF methods tend to overestimate the HOMO-LUMO energy band gap significantly. thaiscience.info However, hybrid DFT methods, which incorporate a portion of the exact exchange from HF theory (such as B3LYP and B3P86), provide results that are in much better agreement with experimental data. thaiscience.info For instance, DFT calculations using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set have been successfully used to study the geometrical parameters of thiophene-2-carboxamide derivatives. nih.gov These computational studies provide a detailed picture of the molecule's three-dimensional structure in its lowest energy state.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the carboxamide group and its interaction with the thiophene ring necessitate conformational analysis and molecular dynamics simulations to understand the molecule's dynamic behavior.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and mapping the potential energy landscape that governs their interconversion. elifesciences.orgnih.gov By calculating the Gibbs free energy of various intermediates and transition states, researchers can determine the most plausible and lowest-energy conformations. acs.org For a molecule like this compound, this analysis would focus on the rotation around the C2-C(O) single bond, which connects the carboxamide group to the thiophene ring, to identify the most stable orientations of the amide group relative to the ring. This information is critical for understanding how the molecule interacts with biological targets or other molecules.
Table 2: Parameters from a Typical Conformational Analysis
| Parameter | Description | Example Application |
|---|---|---|
| Dihedral Angle (e.g., N-C-C-S) | The angle between two intersecting planes, used to define a specific conformer. | Defines the rotational position of the carboxamide group relative to the thiophene ring. |
| Relative Energy (kcal/mol) | The energy of a conformer relative to the most stable (ground state) conformer. | Identifies the population of different conformers at thermal equilibrium. |
| Energy Barrier (kcal/mol) | The energy required to transition from one stable conformer to another. | Determines the rate of interconversion between different conformations. |
Molecular dynamics (MD) simulations are computational methods that model the movements and interactions of atoms and molecules over time. nih.gov These simulations provide a dynamic view of how molecules of this compound would behave in a liquid or solid state, offering insights into intermolecular forces like hydrogen bonding and π-π stacking. k-state.edu
For a related crystal structure, methyl-3-aminothiophene-2-carboxylate, analysis revealed significant N–H⋯O and N–H⋯N hydrogen bond interactions that stabilize the crystal packing. mdpi.com It is expected that this compound would exhibit similar strong hydrogen bonding patterns involving the amino (-NH2) and carboxamide (-CONH2) groups. MD simulations can quantify the strength and persistence of these interactions, which are crucial for understanding the material properties and solvation characteristics of the compound.
Prediction of Spectroscopic Parameters for Mechanistic and Advanced Structural Insights
Computational chemistry plays a vital role in predicting spectroscopic parameters, which serves as a powerful tool for confirming the structure of synthesized compounds and gaining deeper mechanistic insights. DFT calculations are frequently used to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
By comparing the computationally predicted spectra with experimental data, scientists can validate the proposed molecular structure. researchgate.net Furthermore, theoretical analysis of vibrational modes can assign specific peaks in an IR spectrum to the stretching or bending of particular bonds, such as the C=O, N-H, and C-S bonds in this compound. This detailed assignment provides a more profound understanding of the molecule's structural and electronic properties than what can be gleaned from experimental data alone.
Table 3: Application of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Structural Insight Provided |
|---|---|---|
| FT-IR | Vibrational Frequencies (cm-1) | Identification of functional groups (C=O, N-H, C-S) and confirmation of bonding patterns. |
| 1H & 13C NMR | Chemical Shifts (ppm) | Confirmation of the chemical environment of each proton and carbon atom in the molecule. |
| UV-Vis | Electronic Transitions (nm) | Insights into the HOMO-LUMO gap and the nature of π-electron conjugation. |
Computational NMR Chemical Shift Prediction for Structural Elucidation
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool for the structural elucidation of novel compounds, including derivatives of this compound. The most common and reliable method for this purpose is the Gauge-Invariant Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT) calculations. tandfonline.com This approach allows for the accurate prediction of both ¹H and ¹³C NMR chemical shifts.
The process involves first optimizing the molecular geometry of the compound at a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p). tandfonline.com Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
These predicted spectra are crucial for confirming experimental results. A strong correlation between the computationally predicted and experimentally observed chemical shifts provides high confidence in the assigned structure. Generally, deviations of less than 0.3 ppm for ¹H shifts and under 5 ppm for ¹³C shifts are considered to be in good agreement. nih.gov In cases of ambiguity, such as differentiating between isomers, comparing the experimental data against the predicted spectra for all possible structures can definitively identify the correct one.
Table 1: Predicted NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-31G(d)) with the GIAO method.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | 168.5 |
| C3 | 6.15 | 115.2 |
| C4 | 6.90 | 125.8 |
| C5 | - | 150.1 |
| -NH₂ (on C5) | 4.50 | - |
Vibrational Frequency Analysis (IR/Raman) for Mechanistic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational vibrational frequency analysis using DFT methods allows for the precise assignment of each band in the experimental spectra to a specific molecular motion. elsevierpure.comresearchgate.net This detailed assignment is fundamental for understanding molecular structure and bonding.
Theoretical calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities for the optimized geometry of this compound. elsevierpure.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. iosrjournals.org
By analyzing the potential energy distribution (PED), each calculated vibrational mode can be characterized. For this compound, this would include identifying the stretching and bending modes of the C-S, C=C, and C-N bonds within the thiophene ring, as well as the characteristic vibrations of the amino (-NH₂) and carboxamide (-CONH₂) functional groups. For instance, C-S stretching vibrations in thiophene rings are typically observed in the 600-850 cm⁻¹ region. iosrjournals.org These computational insights are valuable for confirming functional groups and understanding how intermolecular interactions, such as hydrogen bonding, may influence the vibrational spectrum.
Table 2: Selected Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3450, 3350 | N-H stretch | Asymmetric & Symmetric (-NH₂) |
| 3300, 3180 | N-H stretch | Asymmetric & Symmetric (-CONH₂) |
| 1660 | C=O stretch | Amide I |
| 1610 | N-H bend | -NH₂ Scissoring |
| 1530 | C=C stretch | Thiophene ring |
| 1355 | C-N stretch | Aromatic C-N |
UV-Vis Absorption and Fluorescence Emission Wavelengths Prediction for Electronic Transitions
The electronic properties and optical behavior of this compound can be investigated computationally by predicting its UV-Vis absorption and fluorescence emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of molecules. tandfonline.comresearchgate.net
These calculations yield information about vertical excitation energies, which correspond to the maximum absorption wavelength (λmax), and the oscillator strengths, which relate to the intensity of the absorption. mdpi.com The analysis of the molecular orbitals involved in these transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic transition, which for aromatic systems like this is often a π–π* transition. researchgate.net For a related compound, methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO are primarily delocalized over the thiophene ring. mdpi.com
Furthermore, by optimizing the geometry of the first singlet excited state (S₁), the emission wavelength (fluorescence) can be predicted. The solvent environment significantly influences electronic spectra; therefore, computational models often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to provide more realistic predictions. researchgate.net
Table 3: Predicted Electronic Transition Properties for this compound in Ethanol
| Parameter | Predicted Value | Description |
|---|---|---|
| λmax (Absorption) | 355 nm | Wavelength of maximum UV-Vis absorption |
| λem (Emission) | 420 nm | Wavelength of maximum fluorescence emission |
| HOMO-LUMO Gap | ~4.5 eV | Energy difference between frontier orbitals |
Reaction Mechanism Elucidation via Computational Pathways
Transition State Characterization
Computational chemistry provides powerful tools to map out the reaction mechanisms at a molecular level. A key aspect of this is the characterization of transition states (TS), which are the high-energy structures that connect reactants to products on the potential energy surface. For reactions involving this compound, such as its synthesis via the Gewald reaction or its subsequent functionalization, locating the relevant transition states is crucial for understanding the reaction pathway. tubitak.gov.tr
A transition state is located computationally as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The confirmation of a true transition state structure is achieved through a vibrational frequency calculation, which must yield exactly one imaginary frequency. This single imaginary frequency corresponds to the atomic motion along the reaction coordinate, for example, the breaking and forming of bonds during the cyclization step of the thiophene ring formation.
Energy Barrier Calculations and Reaction Coordinate Analysis
Once a transition state has been successfully characterized, the activation energy, or energy barrier, for the reaction step can be calculated. This is determined as the difference in energy between the transition state and the ground state of the reactants. A lower energy barrier indicates a faster reaction rate, providing quantitative insight into reaction kinetics.
To confirm that a given transition state connects the desired reactants and products, a Reaction Coordinate Analysis is performed. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. The IRC calculation starts at the transition state geometry and maps the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will terminate at the optimized geometries of the reactants and products, thereby confirming the entire elementary step of the proposed mechanism. This comprehensive analysis provides a detailed, step-by-step view of the chemical transformation.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives: Theoretical Framework and Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict activities such as enzyme inhibition or anticancer properties, thereby guiding the synthesis of more potent analogues. nih.gov
The theoretical framework of QSAR involves three main components: a dataset of compounds with known activities (the training set), a set of calculated molecular descriptors for each compound, and a statistical method to build the predictive model. The biological activity is typically expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration).
Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be categorized as:
Electronic Descriptors: Quantify charge distribution, dipole moment, and orbital energies.
Steric/Geometrical Descriptors: Describe the size and shape of the molecule, such as the Radius of Gyration or Principal Moment of Inertia (PMI). nih.gov
Topological Descriptors: Describe atomic connectivity and branching, such as Electrotopological state indices (e.g., SsNH2E-index). jetir.org
Hydrophobic Descriptors: Relate to the molecule's partitioning between polar and non-polar environments.
A statistical method, such as Multiple Linear Regression (MLR), is used to generate an equation that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model must be validated to ensure its predictive power, using statistical metrics like the coefficient of determination (r²) and the leave-one-out cross-validation coefficient (q²). jetir.org Furthermore, external validation using a separate test set of compounds is crucial to confirm the model's ability to predict the activity of new, unsynthesized molecules. nih.gov
Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Thiophene Derivatives
| Descriptor Type | Example Descriptor | Information Encoded | Reference |
|---|---|---|---|
| Topological | SsNH2E-index | Electrotopological state for primary amine groups | jetir.org |
| Topological | SdOE-index | Electrotopological state for double-bonded oxygen atoms | jetir.org |
| Hydrophobic | Jurs-RPCS | Relative partial charge weighted by solvent-accessible surface area | nih.gov |
| Geometrical | Radius of Gyration | A measure of molecular size | nih.gov |
Descriptors Generation and Selection
The foundation of a robust QSAR model lies in the generation and careful selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties, translating the chemical structure into a mathematical format suitable for statistical analysis. For derivatives of this compound, a wide array of descriptors are calculated to capture the physicochemical properties essential for their biological function.
The process begins with the generation of 3D structures of the molecules and optimizing their geometry, often using methods like Density Functional Theory (DFT) calculations. From these optimized structures, various classes of descriptors are computed:
Physicochemical Descriptors: These describe properties like hydrophobicity and the size of the molecule. For instance, the Jurs-RPCS descriptor has been used to indicate the relative hydrophobic character of thiophene carboxamide derivatives, which is important for their observed activity tandfonline.com.
Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule. The Radius of Gyration, a measure of the molecule's size, is one such descriptor employed in QSAR studies of this compound class tandfonline.com.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. DFT calculations are used to determine electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. In other studies, descriptors such as the energy of the LUMO (ELUMO) and dipole moment have been shown to play a dominant role in modulating the activity of thiophene analogs researchgate.net.
Topological and 3D Descriptors: These account for the connectivity and spatial arrangement of atoms. Examples include Radial Distribution Function (RDF) and 2D-autocorrelation descriptors, which have been used to model the activity of benzo[b]thiophene derivatives nih.govipb.pt. The RDF descriptors relate the 3D molecular distribution of electronegative atoms to the compound's activity, while 2D-autocorrelation descriptors associate the presence of polarizable and electronegative atom pairs at specific distances with activity nih.govipb.pt.
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. The goal is to identify a small set of descriptors that are highly correlated with the biological activity being studied while having low correlation among themselves.
| Descriptor Type | Specific Descriptor | Description |
|---|---|---|
| Physicochemical | Jurs-RPCS | Indicates the relative hydrophobic character of the entire molecule tandfonline.com. |
| Geometrical | Radius of Gyration (Rad of Gyration) | A measure of the overall size of the molecule tandfonline.com. |
| Physical Property | Principal Moment of Inertia (PMI) | Relates to the rotational dynamics of a molecule, combining shape and electronic information tandfonline.com. |
| 3D/RDF | RDF020e / RDF045e | Radial Distribution Function descriptors suggesting a link between activity and the 3D distribution of electronegative atoms at specific radii (2.0 and 4.5 Å) nih.govipb.pt. |
| GATS8p / MATS5e | 2D-autocorrelation descriptors that associate the presence of polarizable and electronegative atom pairs at specific topological distances with activity nih.govipb.pt. |
Statistical Validation of QSAR Models for Predictive Research
Validation is a crucial step to ensure that a developed QSAR model is robust, reliable, and has predictive power for new, untested compounds basicmedicalkey.com. A QSAR model's quality is assessed through several statistical metrics derived from both internal and external validation procedures basicmedicalkey.comscielo.br.
Internal Validation assesses the stability and robustness of the model using the same dataset on which it was developed (the training set) basicmedicalkey.com. The most common method is cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The key metric from this process is the cross-validation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive ability. The goodness-of-fit of the model to the training data is measured by the squared correlation coefficient (r²).
External Validation is considered the most stringent test of a model's predictive capability scielo.brnih.gov. It involves using the QSAR model, which was built using the training set, to predict the biological activity of an independent set of compounds (the test set) that were not used during model development basicmedicalkey.comnih.gov. The predictive power is often quantified by the predictive r² (r²pred or Q²ext) tandfonline.comscielo.br. A high value for this metric indicates that the model can accurately predict the activity of new chemicals.
In a QSAR study on ortho-amino thiophene carboxamide derivatives as potential anticancer agents, a model was validated using both internal and external methods. The model showed an r² of 0.822 and an r²pred of 0.708, indicating a reliable and predictive model tandfonline.com. Another study on benzothiophene (B83047) derivatives reported QSAR models with strong predictive power, having R² values ranging from 0.69 to 0.793 researchgate.net. These validation steps ensure that the computational model is a useful tool for guiding the synthesis and design of new this compound derivatives with enhanced biological activity nih.govipb.pt.
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training set data. Ranges from 0 to 1. | A value closer to 1 indicates a better fit, but a high r² alone does not guarantee predictive power nih.gov. |
| Cross-validated Correlation Coefficient | q² or Q² | Derived from leave-one-out (or leave-many-out) cross-validation. It assesses the internal predictive ability of the model tandfonline.com. | A q² > 0.5 is generally considered indicative of a model with good robustness and internal predictivity. |
| Predictive r² (External Validation) | r²pred or Q²ext | Measures the predictive performance of the model on an external test set of compounds tandfonline.comscielo.br. | This is a rigorous test of the model's ability to predict the activity of new compounds. A high value is desirable. |
| Root Mean Square Error of Prediction | RMSEP | Measures the average magnitude of the errors in predictions for the test set scielo.br. | Lower values indicate a better predictive performance of the model. |
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methods for 5 Aminothiophene 2 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-Aminothiophene-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and confirms the connectivity of the molecular framework.
Two-dimensional NMR experiments are essential for mapping the intricate network of covalent bonds. While specific experimental spectra for this compound are not widely published, the expected correlations can be predicted based on its known structure.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be expected between the two protons on the thiophene (B33073) ring (H3 and H4), confirming their adjacent relationship.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of the thiophene ring carbons (C3 and C4) based on the signals of their attached protons (H3 and H4).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting molecular fragments. For instance, the protons of the amino group (-NH₂) would show correlations to the C5 and C4 carbons of the thiophene ring. Similarly, the amide protons (-CONH₂) would correlate to the C2 and C1 (carbonyl) carbons, definitively linking the carboxamide group to the thiophene ring at the C2 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H-¹H) |
|---|---|---|---|---|
| C=O | - | ~165 | H (Amide), H3 | - |
| C2 | - | ~140 | H (Amide), H3 | - |
| C3 | ~6.2 | ~110 | H4, H (Amide) | H4 |
| C4 | ~7.0 | ~125 | H3, H (Amino) | H3 |
| C5 | - | ~150 | H4, H (Amino) | - |
| -NH₂ | ~5.5 | - | C5, C4 | - |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can have varying physical properties. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs in solid samples. nih.goveuropeanpharmaceuticalreview.com Each distinct crystalline form of this compound would give rise to a unique ¹³C SS-NMR spectrum due to differences in molecular conformation and intermolecular packing within the crystal lattice. researchgate.netresearchgate.net These spectral differences, particularly in the chemical shifts of carbons involved in hydrogen bonding (such as the carbonyl and ring carbons adjacent to the nitrogen atoms), allow for the unambiguous identification and quantification of different polymorphs in a bulk sample. dur.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques, including IR and Raman, provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound.
The IR and Raman spectra of this compound are dominated by vibrations associated with its primary functional groups: the amino group, the carboxamide group, and the thiophene ring. By analyzing the position, intensity, and shape of these vibrational bands, the molecular structure can be confirmed. Data from related aminothiophene derivatives helps in assigning these frequencies. nih.govglobalresearchonline.net
Table 2: Characteristic Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |
| Amide (-CONH₂) | N-H Stretch | 3150 - 3350 | Medium | Weak |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1640 - 1680 | Strong | Medium |
| Amino/Amide | N-H Bend | 1590 - 1650 | Strong | Weak |
| Thiophene Ring | C=C Stretch | 1400 - 1550 | Medium-Strong | Strong |
The N-H stretching vibrations of the amino and amide groups appear as distinct bands in the high-frequency region of the IR spectrum. The amide I band, primarily due to the C=O stretching vibration, is typically one of the most intense peaks in the IR spectrum. The thiophene ring itself gives rise to several characteristic C=C and C-S stretching modes. iosrjournals.org
In situ vibrational spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time without the need for sampling. spectroscopyonline.comrsc.org The synthesis of 2-aminothiophenes, often achieved via the Gewald reaction, can be effectively monitored using this technology. tubitak.gov.tr For the synthesis of this compound, an IR or Raman probe inserted directly into the reaction vessel could track the consumption of reactants and the formation of the product. americanpharmaceuticalreview.com For example, one could monitor the disappearance of the characteristic C≡N stretching band of a nitrile starting material (around 2250 cm⁻¹) and the concurrent appearance of the strong amide C=O band (around 1650 cm⁻¹) and N-H bands of the product, allowing for precise determination of reaction kinetics and endpoints. researchgate.net
X-ray Diffraction (XRD) and Neutron Diffraction
While NMR and vibrational spectroscopy define molecular connectivity, diffraction techniques reveal the precise arrangement of atoms in the three-dimensional space of a crystal.
Table 3: Representative Crystallographic Data for an Analogous Aminothiophene Derivative (methyl-3-aminothiophene-2-carboxylate).
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.1 |
| b (Å) | 7.5 |
| c (Å) | 14.8 |
| β (°) | 115.4 |
| Z (Molecules/Unit Cell) | 8 |
| Key Interactions | N-H···O and N-H···N Hydrogen Bonds |
(Data from a related structure, methyl-3-aminothiophene-2-carboxylate, serves as an illustrative example) mdpi.com
Neutron diffraction offers a unique advantage over XRD in its ability to accurately locate hydrogen atoms. mdpi.comstfc.ac.uk Because neutrons scatter from atomic nuclei rather than electron clouds, they are highly sensitive to the positions of light atoms like hydrogen. ias.ac.in A neutron diffraction study of this compound would provide definitive positions for the protons in the amino and amide groups. hkust.edu.hk This information is crucial for unambiguously determining the precise geometry of hydrogen bonds, resolving any potential disorder, and understanding proton transfer phenomena, providing a level of detail that is often difficult to achieve with X-ray diffraction alone. academie-sciences.fr
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method provides detailed information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and its behavior in the solid state.
While a specific single crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related 2-aminothiophene derivatives allows for a well-founded prediction of its key structural features. For instance, studies on compounds like (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone reveal that the thiophene ring generally adopts a planar conformation. researchgate.net It is expected that the this compound molecule would also feature a largely planar thiophene core.
A significant structural characteristic anticipated for this compound is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the 5-amino group and the carbonyl oxygen of the 2-carboxamide (B11827560) group. This interaction would create a stable six-membered pseudo-ring, influencing the conformation of the carboxamide substituent relative to the thiophene ring. researchgate.net Similar intramolecular N-H···O hydrogen bonds are observed in a variety of 2-aminothiophene structures, significantly impacting their molecular conformation. researchgate.netmdpi.comresearchgate.net
Table 1: Predicted Key Crystallographic Parameters and Interactions for this compound (Based on Analogs)
| Parameter | Predicted Feature | Rationale/Analog Reference |
|---|---|---|
| Molecular Geometry | Planar thiophene ring | Common feature in thiophene derivatives. researchgate.net |
| Intramolecular Bonds | N-H···O hydrogen bond | Formation of a stable pseudo-ring between the 5-amino and 2-carboxamide groups. researchgate.net |
| Crystal Packing | Extensive hydrogen bonding network | Presence of multiple H-bond donors and acceptors (NH2, CONH2). mdpi.com |
| Primary Interactions | Intermolecular N-H···O and N-H···N bonds | Key interactions stabilizing the crystal lattice in aminothiophene structures. mdpi.comresearchgate.net |
Powder X-ray Diffraction for Polymorph Screening and Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of polycrystalline materials. It is particularly vital in the pharmaceutical sciences for polymorph screening, which involves the identification and characterization of different crystalline forms of a single compound. rigaku.comnih.gov Polymorphs can exhibit distinct physical properties, including solubility and stability, making their control essential.
For this compound, a systematic polymorph screen using PXRD would involve analyzing samples crystallized under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates). Each distinct polymorphic form possesses a unique crystal lattice, which in turn produces a characteristic powder diffraction pattern that serves as a unique "fingerprint". rigaku.comrigaku.com By comparing the PXRD patterns of different batches, new polymorphs can be identified. unibo.it
The solid-state characterization of this compound would involve comparing its experimental PXRD pattern to a theoretical pattern calculated from single-crystal X-ray diffraction data, if such data were available. nih.gov This comparison confirms the phase purity of a bulk sample. Furthermore, PXRD can be used to assess the material's crystallinity; a sharp, well-defined diffraction pattern is indicative of a highly crystalline material, whereas broad, diffuse halos suggest the presence of amorphous content. The technique is also instrumental in studying solid-state transformations, such as dehydration or phase transitions induced by changes in temperature or humidity. rigaku.com
Table 2: Application of PXRD to the Analysis of this compound
| Analysis Type | PXRD Methodology | Information Gained |
|---|---|---|
| Polymorph Identification | Comparison of diffraction patterns from samples crystallized under various conditions. rigaku.com | Discovery and fingerprinting of different crystalline forms (polymorphs). unibo.it |
| Phase Purity | Comparison of the experimental pattern against a known standard or calculated pattern. nih.gov | Confirmation that a bulk sample consists of a single, desired crystalline phase. |
| Crystallinity Assessment | Analysis of peak sharpness and background signal. | Determination of the degree of long-range crystalline order versus amorphous content. |
| Stability Studies | Monitoring PXRD patterns over time under various environmental conditions (temperature, humidity). rigaku.com | Identification of potential phase transformations or degradation pathways in the solid state. |
Electron Density Mapping Studies
Electron density mapping is an advanced crystallographic technique that provides a visual representation of the distribution of electrons within a crystal. Derived from high-resolution single-crystal X-ray diffraction data, these maps are crucial for understanding the nuances of chemical bonding, intermolecular interactions, and charge distribution within a molecule. researchgate.net
For this compound, an electron density map would offer profound insights into its electronic structure. The map would visualize the covalent bonds within the thiophene ring and the attached amino and carboxamide functional groups. The regions of highest electron density would be centered on the atomic nuclei, particularly the sulfur atom due to its larger number of core electrons.
Of particular interest would be the analysis of bonding in the thiophene ring. Electron density maps can elucidate the degree of π-electron delocalization, a key feature of aromatic systems. The distribution of electron density in the C-S bonds compared to the C-C bonds could provide experimental evidence of the sulfur atom's participation in the aromatic system. Furthermore, the technique could precisely map the electron density associated with the lone pairs on the sulfur, nitrogen, and oxygen atoms. This information is invaluable for understanding the molecule's reactivity and its capacity for forming hydrogen bonds and other non-covalent interactions. The visualization of electron density in the region of the predicted intramolecular hydrogen bond between the amino and carbonyl groups would provide definitive proof of this interaction and quantify its strength.
Mass Spectrometry (MS) for Fragmentomics and Isotopic Labeling Studies
High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. thermofisher.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between ions with very similar masses (isobars), allowing for the unambiguous assignment of a molecular formula. nih.gov
For this compound, the theoretical exact mass of its protonated molecular ion ([M+H]⁺) can be calculated based on its molecular formula, C₅H₆N₂OS. Using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S), the monoisotopic mass is determined with high precision. An experimental HRMS measurement of the compound would yield an accurate mass that can be compared to this theoretical value. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned elemental composition. nih.gov
Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. The presence of a sulfur atom in this compound results in a characteristic isotopic signature. The natural abundance of the ³⁴S isotope is approximately 4.25% relative to the ³²S isotope. nih.gov Therefore, the mass spectrum will show an (A+2) peak (corresponding to the ion containing one ³⁴S atom) with an intensity of about 4.25% of the monoisotopic (A) peak. Observing this specific isotopic ratio in the high-resolution spectrum provides definitive confirmation of the presence of a single sulfur atom in the molecule.
Table 3: Theoretical Mass and Isotopic Data for the [M+H]⁺ Ion of this compound (C₅H₇N₂OS⁺)
| Ion | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| A ([¹²C₅¹H₇¹⁴N₂¹⁶O¹³²S]⁺) | 143.0299 | 100.00 |
| A+1 | 144.0325 | 6.55 |
| A+2 | 145.0270 | 4.69 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion, typically the molecular ion) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. nih.govnih.gov This process provides valuable structural information, akin to assembling a puzzle from its pieces.
A primary fragmentation pathway would involve the neutral loss of ammonia (B1221849) (NH₃, 17.027 Da) from the protonated carboxamide or amino group, leading to a fragment ion at m/z 126.003. Another expected fragmentation is the loss of the elements of formamide (B127407) (H₃NO, 45.021 Da) via cleavage of the carboxamide group, resulting in an ion at m/z 98.008. Cleavage of the C-S bonds in the thiophene ring could also occur, leading to smaller fragment ions characteristic of the substituted aromatic core. Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.
Table 4: Predicted MS/MS Fragment Ions for Protonated this compound ([C₅H₇N₂OS]⁺)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |
|---|---|---|---|
| 143.03 | NH₃ (Ammonia) | 126.00 | [C₅H₄NOS]⁺ |
| 143.03 | H₂O (Water) | 125.02 | [C₅H₅N₂S]⁺ |
| 143.03 | CONH₂ (Carboxamide radical) | 99.02 | [C₄H₅NS]⁺ |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited States
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, investigates the electronic transitions within a molecule. It provides valuable information about the electronic structure, conjugation, and behavior of molecules in electronically excited states. uci.edu
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the thiophene ring. libretexts.org The presence of the electron-donating amino group (an auxochrome) and the electron-withdrawing carboxamide group directly attached to the conjugated system is predicted to cause a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. nih.gov The spectrum of a related compound, methyl-3-aminothiophene-2-carboxylate, shows a HOMO-LUMO gap of approximately 4.537 eV, indicating significant electronic activity. mdpi.com It is anticipated that this compound would exhibit a similar electronic profile, with the amino and carboxamide groups playing key roles in its electronic transitions. semanticscholar.org
Many conjugated aromatic compounds exhibit fluorescence, which is the emission of light upon relaxation from an excited electronic state to the ground state. uci.edu It is likely that this compound would be fluorescent. Fluorescence spectroscopy could be used to characterize its first excited singlet state (S₁). The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. uci.edu The fluorescence quantum yield (a measure of emission efficiency) and lifetime could be determined to provide further insight into the dynamics of the excited state. Additionally, the effect of solvent polarity on the absorption and emission spectra (solvatochromism) could be studied to understand how the electronic distribution changes between the ground and excited states. researchgate.net
Table 5: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone |
| Methyl-3-aminothiophene-2-carboxylate |
| Ammonia |
| Formamide |
Chemical Reactivity and Functionalization Strategies of 5 Aminothiophene 2 Carboxamide
Derivatization of the Amino Group
The C5-amino group, being an aromatic amine, exhibits characteristic nucleophilicity, making it a prime target for electrophilic substitution. Standard reactions such as acylation, alkylation, sulfonylation, and condensation are readily achievable, providing pathways to a wide array of functionalized derivatives.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic amino group of 5-aminothiophene-2-carboxamide is expected to react readily with various electrophilic reagents. While specific literature examples for this exact isomer are sparse, the reactivity patterns of analogous aminothiophene derivatives are well-documented and serve as a strong precedent.
Acylation: The introduction of an acyl group can be achieved by treating the aminothiophene with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. This reaction converts the primary amine into a more stable secondary amide. For instance, the acylation of similar aminothiophenes with chloroacetyl chloride has been demonstrated as a key step in building more complex molecular architectures nih.gov.
Alkylation: Direct alkylation of the amino group can be performed using alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled methods, such as reductive amination, are often preferred.
Sulfonylation: The reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. These derivatives are of significant interest due to their prevalence in medicinal chemistry.
The table below summarizes these expected transformations.
| Reaction Type | Reagent Class | General Conditions | Expected Product Structure |
| Acylation | Acyl Chloride (R-COCl) | Pyridine or Et3N, CH2Cl2 | 5-(acylamino)thiophene-2-carboxamide |
| Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3), Solvent (e.g., DMF) | 5-(alkylamino)thiophene-2-carboxamide |
| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Pyridine or aq. NaOH | 5-(sulfonamido)thiophene-2-carboxamide |
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild, acid-catalyzed conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
This transformation is a cornerstone in the functionalization of aminothiophenes, as demonstrated by the successful synthesis of Schiff bases from various thiophene (B33073) derivatives with a range of aromatic and heterocyclic aldehydes researchgate.netnih.govresearchgate.net. The resulting imine bond is a versatile functional group that can be further modified, for example, through reduction to a secondary amine.
The following table presents representative examples of Schiff base formation based on the established reactivity of aminothiophenes.
| Carbonyl Compound | Catalyst | Product Name |
| Benzaldehyde | Acetic Acid (cat.) | 5-(benzylideneamino)thiophene-2-carboxamide |
| 4-Nitrobenzaldehyde | Acetic Acid (cat.) | 5-((4-nitrobenzylidene)amino)thiophene-2-carboxamide |
| Salicylaldehyde | Acetic Acid (cat.) | 5-((2-hydroxybenzylidene)amino)thiophene-2-carboxamide |
| Acetone | Acetic Acid (cat.) | 5-(isopropylideneamino)thiophene-2-carboxamide |
Formation of Fused Heterocycles Involving the Amino Group
The synthesis of fused heterocyclic systems is a major application of substituted aminothiophenes. However, the specific substitution pattern of this compound imposes significant geometric constraints on direct cyclization strategies. The formation of common fused six-membered rings, such as thieno[2,3-d]pyrimidines or thieno[3,2-d]pyrimidines, requires the amino and carboxamide (or a related) group to be in adjacent (ortho) positions (i.e., at C2/C3 or C3/C4).
In this compound, the amino and carboxamide groups are in a 1,4-relationship, which precludes direct intramolecular cyclization to form a fused pyrimidine (B1678525) ring. Literature overwhelmingly shows that precursors for thienopyrimidines are typically 2-amino-3-carboxamide or 3-amino-2-carboxamide derivatives sci-hub.setubitak.gov.tr.
Therefore, this compound is not a suitable starting material for the direct, one-step synthesis of such fused systems. The formation of fused heterocycles involving the C5-amino group would necessitate multi-step strategies, potentially involving:
Initial functionalization of the amino group with a reagent that contains a second reactive site.
Subsequent cyclization of this intermediate onto either the carboxamide group or another position on the thiophene ring, if activated.
No direct examples of such complex cyclizations starting from this compound were found, highlighting a key difference in its reactivity compared to its isomers.
Modifications of the Carboxamide Group
The carboxamide moiety at the C2 position offers a second site for functionalization, including reduction to other functional groups or substitution at the amide nitrogen.
Reduction to Amines or Aldehydes
The carboxamide group is generally resistant to reduction but can be converted to other functional groups using powerful reducing agents.
Reduction to Amines: The complete reduction of a primary carboxamide to a primary amine is a standard transformation in organic synthesis. This is typically accomplished using strong hydride reagents, most commonly Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup masterorganicchemistry.com. This reaction would convert this compound into (5-aminothiophen-2-yl)methanamine.
Reaction Scheme: this compound + LiAlH₄ (excess) in THF → (5-Aminothiophen-2-yl)methanamine
Reduction to Aldehydes: The partial reduction of a primary amide to an aldehyde is a more delicate transformation that requires carefully controlled conditions and specific reagents to avoid over-reduction to the amine. While challenging, methods exist for this conversion. The resulting product, 5-aminothiophene-2-carbaldehyde, is a known compound, indicating that synthetic routes to it are feasible.
N-Substitution and N-Functionalization
The primary carboxamide group (-CONH₂) possesses two N-H bonds that can be substituted, leading to secondary or tertiary amides. This N-functionalization typically requires deprotonation of the amide with a strong base (e.g., sodium hydride, NaH) to form an amidate anion, which then acts as a nucleophile towards an electrophile, such as an alkyl or acyl halide.
This strategy allows for the introduction of a wide variety of substituents onto the carboxamide nitrogen, significantly altering the molecule's properties. The synthesis and study of various N-aryl and N-alkyl thiophene-2-carboxamides confirm the viability of this functionalization approach on the thiophene scaffold nih.govmdpi.com.
The table below outlines potential N-functionalization reactions.
| Reagent Class | Base | Product Type |
| Alkyl Halide (R-X) | NaH | N-alkyl-5-aminothiophene-2-carboxamide |
| Benzyl Bromide | NaH | N-benzyl-5-aminothiophene-2-carboxamide |
| Acyl Chloride (R-COCl) | NaH or Pyridine | N-acyl-5-aminothiophene-2-carboxamide |
Reactions at the Thiophene Ring System
The chemical behavior of this compound is dictated by the interplay of the electron-donating amino group (-NH₂) at the C5 position and the electron-withdrawing carboxamide group (-CONH₂) at the C2 position. The amino group is a strong activating group, increasing the electron density of the thiophene ring and directing incoming electrophiles primarily to the ortho and para positions. In the thiophene ring, this corresponds to the adjacent C4 position. Conversely, the carboxamide group is a deactivating group. This electronic push-pull system significantly influences the regioselectivity of reactions on the thiophene nucleus.
Electrophilic Aromatic Substitutions (e.g., halogenation, nitration)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In five-membered heterocycles like thiophene, these reactions generally proceed more readily than in benzene (B151609). pharmacyfreak.com The mechanism involves an initial attack of the aromatic ring's pi-electrons on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
For this compound, the powerful activating effect of the C5-amino group dominates, directing substitution to the C4 position. The C3 position is sterically hindered and electronically less favored. Common electrophilic substitution reactions are expected to yield 4-substituted products.
Halogenation: The introduction of halogen atoms onto the thiophene ring can be achieved using various halogenating agents. For instance, an environmentally friendly electrochemical chlorination method has been developed for thiophenes, allowing for selective monochlorination under mild conditions. researchgate.net Applying such a method to this compound would be expected to yield 4-chloro-5-aminothiophene-2-carboxamide as the primary product. Bromination would likely proceed similarly with reagents like N-bromosuccinimide (NBS).
Nitration: Nitration involves the introduction of a nitro group (-NO₂) using nitrating agents, typically a mixture of nitric acid and sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution. Given the directing effects of the substituents on this compound, the nitration is predicted to occur at the C4 position, resulting in 5-amino-4-nitrothiophene-2-carboxamide.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent Example | Predicted Major Product |
| Chlorination | Electrochemical Chlorination | 4-Chloro-5-aminothiophene-2-carboxamide |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-aminothiophene-2-carboxamide |
| Nitration | HNO₃/H₂SO₄ | 5-Amino-4-nitrothiophene-2-carboxamide |
Metalation and Cross-Coupling at Unsubstituted Positions
Metalation followed by cross-coupling is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. This typically involves deprotonation of the ring with a strong base (e.g., an organolithium reagent) to form an organometallic intermediate, which is then reacted with a suitable electrophile in the presence of a metal catalyst (e.g., palladium).
For this compound, the most likely sites for deprotonation are the C3 and C4 positions. Directed metalation can be used to selectively functionalize the 3-position. pharmacyfreak.com Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can then be employed. For example, N,N-diaryl-substituted 2-aminothiophenes have been successfully functionalized via stannylation at the C5 position, followed by a palladium-catalyzed cross-coupling reaction with various bromoarenes. researchgate.net A similar strategy could be applied to this compound, where metalation at the C3 or C4 position, followed by conversion to a stannane or boronic ester, would pave the way for coupling with aryl or heteroaryl halides.
Table 2: Potential Metalation and Cross-Coupling Strategies
| Step | Description | Example Reagents | Intermediate/Product |
| 1. Metalation | Deprotonation of the C3 or C4 position. | n-Butyllithium (n-BuLi) | 3-Lithio or 4-Lithio derivative |
| 2. Transmetalation | Conversion to a more stable organometallic species. | Tributyltin chloride, Trimethyl borate | 3- or 4-Stannyl or Boronic ester derivative |
| 3. Cross-Coupling | Palladium-catalyzed reaction with an organic halide. | Aryl bromide, Pd(PPh₃)₄ | 3- or 4-Aryl-5-aminothiophene-2-carboxamide |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. mdpi.com These reactions are valued for their high atom economy, step economy, and ability to rapidly generate molecular complexity. mdpi.comresearchgate.net
The this compound scaffold possesses a primary amino group, making it an ideal candidate for participation in various MCRs. The amino group can act as the nucleophilic amine component in well-known MCRs.
One prominent example is the Petasis borono-Mannich (PBM) reaction. This is a powerful transformation involving an amine, an aldehyde, and a boronic acid to produce functionalized amines. acs.org While the direct application to this compound is not extensively documented, the reactivity of related structures, such as 2-aminothiophene-3-carboxamide, has been demonstrated. acs.org In a reported study, 2-aminothiophene-3-carboxamide was successfully used as the amine substrate in a Petasis reaction with various aldehydes and boronic acids, yielding highly functionalized 2-aminothiophenes. acs.org
By analogy, this compound could react with an aldehyde and a boronic acid to form a new C-N bond at the amino group, leading to a diverse library of N-substituted derivatives.
Table 3: Hypothetical Petasis Reaction with this compound
| Component A (Amine) | Component B (Aldehyde) | Component C (Boronic Acid) | Expected Product Class |
| This compound | Formaldehyde | Phenylboronic acid | N-Benzyl-5-aminothiophene-2-carboxamide derivative |
| This compound | Benzaldehyde | Vinylboronic acid | N-Allyl-5-aminothiophene-2-carboxamide derivative |
| This compound | Various aldehydes | Various boronic acids | N-Substituted-5-aminothiophene-2-carboxamide library |
The participation of aminothiophenes in such reactions highlights their utility as versatile building blocks in combinatorial chemistry and drug discovery for the efficient synthesis of complex molecules. acs.org
Advanced Applications of 5 Aminothiophene 2 Carboxamide As a Research Building Block
Precursor in Complex Heterocyclic Synthesis
The inherent reactivity of 5-aminothiophene-2-carboxamide makes it an ideal starting material for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The strategic placement of the amino and carboxamide groups on the thiophene (B33073) ring facilitates cyclization reactions to form a variety of fused ring structures, most notably thienopyrimidines.
Thienopyrimidines, a class of fused heterocycles containing both thiophene and pyrimidine (B1678525) rings, are of significant interest due to their broad spectrum of pharmacological activities. This compound serves as a key synthon in the synthesis of these compounds through various cyclization strategies. One common approach involves the reaction of the amino group with a one-carbon synthon, such as formamide (B127407) or orthoesters, to construct the pyrimidine ring.
For instance, the reaction of 2-aminothiophene-3-carboxamide derivatives with nitriles in the presence of an acid catalyst can yield thieno[2,3-d]pyrimidine derivatives. mdpi.com Similarly, condensation with formamide under elevated temperatures is a well-established method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
The versatility of this compound also extends to multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. These reactions are highly valued for their efficiency and atom economy in generating molecular diversity. While specific examples solely utilizing this compound in published multicomponent reactions for diverse fused systems are not extensively detailed, the principle of using aminothiophene derivatives in such reactions is well-established for creating libraries of heterocyclic compounds.
Below is a table summarizing various fused heterocyclic systems synthesized from aminothiophene carboxamide precursors:
| Fused Heterocyclic System | Reagents and Conditions | Reference |
| Thieno[2,3-d]pyrimidin-4-ones | Formamide, reflux | mdpi.com |
| Substituted Thieno[2,3-d]pyrimidines | Various nitriles, acid catalyst | mdpi.com |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | N-ethylisocyanate, followed by cyclization | jocpr.com |
| 2-Mercapto-thieno[2,3-d]pyrimidin-4-one | Phenyl isothiocyanate, base-catalyzed cyclization | jocpr.com |
Ligand Design in Coordination Chemistry for Research Applications
The field of coordination chemistry relies on the design and synthesis of ligands that can selectively bind to metal ions, forming complexes with specific geometries and electronic properties. This compound and its derivatives are attractive candidates for ligand design due to the presence of multiple potential donor atoms: the amino nitrogen, the carboxamide oxygen and nitrogen, and the thiophenic sulfur.
Chelation Properties and Metal-Ligand Interactions
The arrangement of the amino and carboxamide groups in this compound allows it to act as a bidentate ligand, chelating to a metal center through the amino nitrogen and the carbonyl oxygen. This forms a stable six-membered ring, a favored conformation in coordination chemistry. The thiophene sulfur can also participate in coordination, leading to different binding modes and potentially forming polynuclear complexes. The nature of the metal ion and the reaction conditions will influence the preferred coordination mode.
Synthesis and Characterization of Metal Complexes
While extensive studies on the metal complexes of the parent this compound are not widely reported in the reviewed literature, the coordination chemistry of related thiophene-2-carboxamide derivatives has been explored. For example, a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes have been synthesized from thiophene-2-carboxamide derivatives. researchgate.net Spectroscopic and analytical data for these complexes suggest different geometries, including distorted square-planar for Ni(II) and Cu(II) and tetrahedral for Co(II) and Zn(II). researchgate.net
The characterization of these metal complexes typically involves a combination of analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and deduce the oxidation state and spin state of the metal ion.
Although specific data for this compound complexes is limited, the general principles of synthesis involve reacting the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate complex formation.
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the self-assembly of molecules into well-defined, higher-order structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties based on an understanding of these intermolecular forces. This compound, with its multiple hydrogen bond donors (amino and amide N-H) and acceptors (carbonyl oxygen and amino nitrogen), is an excellent candidate for constructing robust supramolecular architectures.
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonding is a dominant force in the crystal packing of this compound and its derivatives. The amino group can act as a hydrogen bond donor, while the carboxamide group contains both a donor (N-H) and an acceptor (C=O). This combination allows for the formation of extensive and predictable hydrogen-bonding networks.
Self-Assembly Studies and Cocrystal Formation
The ability of this compound to form predictable and strong hydrogen bonds makes it a promising candidate for self-assembly studies and the formation of cocrystals. Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. They are of great interest in the pharmaceutical industry as a means to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability.
The amino and carboxamide groups of this compound provide the necessary functional handles to form robust hydrogen bonds with suitable coformer molecules. While specific studies on the cocrystal formation of this compound were not identified in the reviewed literature, its structural features suggest a high potential for forming cocrystals with a variety of coformers, particularly those containing complementary hydrogen bond donors and acceptors, such as carboxylic acids or other amide-containing molecules. The study of these potential cocrystals could be a fruitful area for future research in crystal engineering and pharmaceutical sciences.
Probes for Mechanistic Chemical Biology Research (Non-Clinical Focus)
In the field of mechanistic chemical biology, probes are essential tools for elucidating the complex functions of biological systems at the molecular level. This compound and its derivatives are emerging as versatile scaffolds for the design of such probes, owing to their inherent biological activity and the synthetic accessibility of their functional groups. These compounds serve as foundational structures for developing inhibitors and modulators to investigate the mechanisms of enzymes and receptors.
The 2-aminothiophene motif is a recognized pharmacophore present in a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. researchgate.net By modifying the core structure of this compound, researchers can systematically probe structure-activity relationships and gain insights into the molecular interactions that govern biological processes. For instance, derivatives of 2-aminothiophene have been investigated as allosteric modulators of the A1 adenosine receptor and as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), highlighting the potential of this scaffold in designing probes for these targets. researchgate.net
Furthermore, the principles of activity-based protein profiling (ABPP) can be applied to aminothiophene-based compounds. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes, allowing for their identification and functional characterization in complex biological systems. While direct application of this compound as an activity-based probe has not been extensively documented, its structure provides a template for the development of such tools. The amino group can be functionalized with a reporter tag (like a fluorophore or a biotin moiety) and a reactive group designed to target the active site of a particular enzyme class.
Studies on related thiophene carboxamide derivatives have demonstrated their potential in mechanistic studies. For example, certain thiophene carboxamides have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Detailed investigation into the binding modes and inhibitory kinetics of these compounds provides a deeper understanding of the VEGFR-2 signaling pathway. Similarly, 5-nitrothiophene-2-carboxamides have been used to probe the bioactivation mechanisms of antileishmanial drugs. dur.ac.uk These examples underscore the utility of the thiophene carboxamide scaffold in creating chemical tools to dissect biological mechanisms.
Precursors for Advanced Materials Research (Focus on structure-property relationships at a research level)
The bifunctional nature of this compound, possessing both an electron-donating amino group and a hydrogen-bonding carboxamide group, makes it an intriguing precursor for the synthesis of advanced materials. The thiophene ring itself is a well-established component of electronically active materials, and the appended functional groups offer opportunities to fine-tune the resulting material's structure and properties.
The interplay between the amino and carboxamide groups can lead to the formation of specific intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and packing of molecules in the solid state. This, in turn, can have a profound impact on the material's electronic and optical properties. Theoretical studies, such as those employing Density Functional Theory (DFT), on aminothiophene derivatives have shown that substitutions on the thiophene ring significantly affect the HOMO-LUMO energy gap, a key parameter in determining the electronic behavior of a material. nih.gov For instance, the presence of an amino group is known to raise the HOMO level, which can be beneficial for charge transport in certain electronic devices.
Monomer for Polymer Synthesis Research
The amino and carboxamide functionalities of this compound present opportunities for its use as a monomer in polymer synthesis. The amino group can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would incorporate the thiophene unit into the polymer backbone, potentially imparting desirable electronic or optical properties.
While the direct polymerization of this compound is not yet widely reported, research on related functionalized thiophene polymers provides a strong rationale for its potential. For instance, polythiophenes with amide-containing side chains have been synthesized. researchgate.net These studies demonstrate that the amide group can be a valuable addition to the polymer structure, influencing properties like solubility and processability. The hydrogen-bonding capability of the amide group can also promote interchain interactions, which can affect the morphology and electronic properties of the polymer films. solubilityofthings.comchemistrytalk.org
The synthesis of polyamides incorporating thiophene rings is an area of interest for developing materials with enhanced thermal stability and specific electronic characteristics. The rigid and aromatic nature of the thiophene ring, combined with the strong intermolecular forces of the amide linkages, could lead to polymers with high melting points and good mechanical properties.
Components in Optoelectronic Materials Research
Thiophene-based materials are at the forefront of organic optoelectronics research, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound make it a promising building block for the design of new materials for these applications.
The combination of an electron-rich amino group and the thiophene ring creates a donor system that can be incorporated into donor-acceptor (D-A) architectures, which are common in materials for OPVs and OLEDs. By chemically modifying the carboxamide group or by reacting the amino group with an electron-accepting moiety, it is possible to create molecules with tailored intramolecular charge transfer characteristics.
DFT calculations on aminothiophene derivatives have shown that the presence of the amino group can lead to a smaller HOMO-LUMO gap, which is often desirable for materials used in organic solar cells as it allows for broader absorption of the solar spectrum. nih.gov The specific electronic properties of a series of 3-aminothiophene-2-carboxamide derivatives are presented in the table below, illustrating the influence of different substituents on the calculated energy levels.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) |
| 7a | -5.21 | -1.38 | 3.83 |
| 7b | -5.19 | -1.41 | 3.78 |
| 7c | -5.32 | -1.53 | 3.79 |
Data derived from DFT calculations on 3-aminothiophene-2-carboxamide derivatives, where 7a-c represent different substitutions on the molecule. nih.gov
These computational findings suggest that by carefully selecting the substituents on the this compound core, it is possible to tune the electronic properties of the resulting molecules for specific optoelectronic applications. The ability to control the energy levels through chemical design is a cornerstone of modern organic electronics research.
Future Directions and Emerging Research Avenues for 5 Aminothiophene 2 Carboxamide
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of 5-aminothiophene-2-carboxamide and its derivatives, including enhanced safety, improved scalability, and superior control over reaction parameters. flinders.edu.au Multi-step continuous flow systems, which have been successfully employed for the synthesis of various active pharmaceutical ingredients (APIs), are particularly well-suited for the multi-component reactions often used to create aminothiophene scaffolds, such as the Gewald reaction. flinders.edu.au
A key advantage of flow chemistry is the ability to safely handle hazardous intermediates and manage reaction byproducts, such as gas release, in a controlled manner. flinders.edu.aunih.gov Furthermore, integrating automated platforms with in-line purification and spectroscopic analysis allows for real-time monitoring and optimization, leading to higher yields and purity. flinders.edu.aursc.org This high level of automation can facilitate the rapid generation of a diverse library of this compound analogues for screening purposes by systematically varying reagents within the continuous-flow setup. flinders.edu.aunih.gov The development of such automated, machine-assisted processes is poised to accelerate the discovery and production of novel thiophene-based compounds. rsc.org
Exploration of Novel Catalytic Transformations
Modern catalytic methods are expanding the synthetic toolkit for modifying the this compound core, enabling the creation of more complex and functionalized molecules. C–H (Carbon-Hydrogen) functionalization has emerged as a powerful strategy for directly converting C-H bonds into new functional groups, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. umich.edusigmaaldrich.commdpi.com
The development of transition metal-catalyzed C-H functionalization, particularly with palladium, rhodium, and iron, allows for the selective modification of the thiophene (B33073) ring or its substituents. umich.eduyale.edureading.ac.uk For instance, directing groups on the thiophene scaffold can guide the catalyst to a specific C-H bond, ensuring high regioselectivity. mdpi.com This approach is invaluable for late-stage diversification of lead compounds in drug discovery. sigmaaldrich.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, remain pivotal for forming new carbon-carbon bonds on the thiophene ring. researchgate.netnih.gov Future research will likely focus on developing more efficient and robust catalysts, including specialized ligands that enhance reaction rates and allow for couplings under milder conditions. nih.gov The exploration of novel palladium-mediated coupling strategies continues to yield flexible and convergent routes to complex substituted thiophenes. acs.org
Advanced Machine Learning and AI in Predicting Reactivity and Properties
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery by providing powerful tools to predict molecular properties and reaction outcomes. For thiophene derivatives, ML models are being developed to forecast a wide range of characteristics, from fundamental physicochemical properties to biological activity. nih.gov
Supervised machine learning approaches can be trained on existing datasets of thiophene compounds to predict reaction yields, enabling chemists to select optimal synthetic routes and reduce the need for extensive empirical experimentation. Furthermore, AI models can predict the genotoxicity, reactivity, and electronic properties of novel this compound derivatives, thereby accelerating the design of safer and more effective compounds. The integration of interpretable heat-mapping algorithms with these models can provide chemists with insights into how specific molecular substructures influence predicted properties, guiding the rational design of new molecules.
Development of Novel Spectroscopic Probes (Research Tools)
The inherent photophysical properties of the thiophene scaffold make it an excellent platform for the development of fluorescent probes for biological imaging and sensing. nih.govnih.gov By chemically modifying the this compound core, researchers can design "turn-on" fluorescent sensors that exhibit a significant increase in fluorescence upon binding to a specific analyte, such as metal ions or biological thiols. elsevierpure.comresearchgate.netrsc.org
These probes can be engineered for high selectivity and sensitivity, enabling the detection of analytes at very low concentrations. elsevierpure.comresearchgate.net A key area of development is the creation of probes that can function within specific cellular organelles, like lysosomes, allowing for the visualization of biological processes in living cells with high spatial resolution. nih.govelsevierpure.com The development of thiophene-based probes with features like low cytotoxicity, high photostability, and biocompatibility is a priority for enabling long-term live-cell imaging and diagnostics. nih.gov
| Probe Type | Target Analyte/Organelle | Sensing Mechanism | Reference |
| Turn-on Sensor | Fe³⁺ in Lysosomes | Restriction of Intramolecular Rotation | elsevierpure.com |
| Turn-on Sensor | Hydrazine Ion (N₂H₆²⁺) | Disruption of Photoinduced Electron Transfer (PET) | researchgate.net |
| Ratiometric Sensor | Biological Thiols (e.g., Cysteine) | Intramolecular Displacement | rsc.org |
| Quenching Sensor | Gold (Au³⁺) | Chelation Enhancement Quenching (CHEQ) | dtu.dk |
Computational Design of Functional Materials based on this compound Scaffolds
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for the in silico design and characterization of novel materials derived from this compound. DFT calculations allow for the prediction of molecular geometries, electronic properties, and spectroscopic data before a compound is ever synthesized in the lab. nih.govmdpi.com
A critical application of DFT is the calculation of frontier molecular orbitals (HOMO and LUMO) and the corresponding energy gap, which is crucial for predicting a molecule's stability, reactivity, and potential application in optoelectronic devices. nih.gov For instance, a smaller HOMO-LUMO gap often indicates higher reactivity and can be a desirable trait for materials used in organic electronics. nih.gov
By systematically modifying the this compound scaffold with different functional groups, researchers can use computational screening to identify derivatives with tailored electronic properties for specific applications, such as organic semiconductors or components of covalent organic frameworks (COFs). nih.govresearchgate.net This computational-first approach significantly streamlines the materials discovery process, saving time and resources.
Interdisciplinary Research with Other Fields
The future of research on this compound lies in its integration with diverse scientific fields. The unique properties of thiophene-based compounds make them ideal candidates for applications at the interface of chemistry, advanced materials science, and theoretical physics.
In materials science , thiophene derivatives are fundamental building blocks for organic electronics, including organic photovoltaics and thin-film transistors. nih.govnih.gov The this compound scaffold can be used to construct larger, π-conjugated systems and covalent organic frameworks (COFs), which are porous crystalline materials with applications in catalysis and sensing. nih.govresearchgate.net
Collaboration with theoretical physics and computational chemistry is essential for understanding and predicting the complex behaviors of these materials. Ab initio methods and DFT are used to investigate intermolecular interactions, such as π-π stacking, and to model the photophysical properties that are critical for light-driven applications. rsc.orgrsc.org This synergy between experimental synthesis and theoretical modeling accelerates the design of next-generation functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Aminothiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation of substituted amines with alkyl cyanoacetates. Key methods include:
- Neat methods : Solvent-free reactions at room temperature for simplified purification .
- Microwave-assisted synthesis : Accelerates reaction kinetics using cyclohexanone and Al₂O₃ as a solid support, enhancing yield by 15–20% compared to conventional heating .
- Stepwise functionalization : Introduce the amino and carboxamide groups sequentially to avoid side reactions (e.g., oxidation of thiophene rings) .
- Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Neat (room temp.) | 65–70 | ≥95% | 24–48 hr stirring |
| Microwave irradiation | 80–85 | ≥98% | 150°C, 30 min, basic catalyst |
Q. How should researchers characterize this compound for structural confirmation?
- Analytical Workflow :
- NMR spectroscopy : Confirm regiochemistry of the thiophene ring (e.g., δ 7.2–7.5 ppm for H-3 and H-4 protons) .
- IR spectroscopy : Validate carboxamide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 156.03) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Solubility :
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | ≥50 | 25 | |
| Ethanol | 10–15 | 25 |
- Stability :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring .
- Degradation observed at >40°C (HPLC shows 5% impurity after 72 hr) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the biological activity of this compound derivatives?
- Case Study : Conflicting reports on antiproliferative activity (e.g., IC₅₀ = 2 μM vs. >50 μM in similar cancer lines) may arise from:
- Variability in substituent positioning : Meta vs. para substitution on phenyl rings alters steric effects and target binding .
- Redox sensitivity : Thiophene rings may degrade in cell culture media, generating inactive byproducts .
- Resolution Strategy :
- Use stable isotope labeling (e.g., ¹³C-thiophene) to track metabolic stability .
- Compare activity in hypoxic vs. normoxic conditions to assess redox-dependent mechanisms .
Q. What computational and experimental approaches optimize the structure-activity relationship (SAR) of this compound?
- Methodology :
- Docking simulations : Prioritize derivatives with high affinity for kinase domains (e.g., EGFR-TK) using AutoDock Vina .
- Pharmacophore modeling : Identify essential motifs (e.g., planar thiophene-carboxamide core for π-π stacking) .
- Validation :
- Synthesize top-ranked derivatives and test in enzyme inhibition assays (e.g., IC₅₀ ≤ 1 μM for EGFR-TK) .
Q. How do researchers address discrepancies in spectroscopic data for novel this compound analogs?
- Common Issues :
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve proton coupling in crowded aromatic regions .
- Ambiguous mass fragments : Apply tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation pathways .
Applications in Drug Discovery
Q. What in vitro and in vivo models are suitable for evaluating this compound as a kinase inhibitor?
- In vitro :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, ABL1) at 1 μM .
- Cellular assays : Use MTT or ATP-lite assays in HeLa or A549 lines .
- In vivo :
- Xenograft models : Administer orally (10 mg/kg/day) in nude mice with HT-29 tumors .
Q. How can researchers mitigate off-target effects of this compound in neurological studies?
- Strategies :
- Blood-brain barrier (BBB) penetration : Modify logP to <2.5 via fluorination or hydroxylation .
- Selectivity screening : Use RNA-seq to identify unintended gene regulation in primary neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
